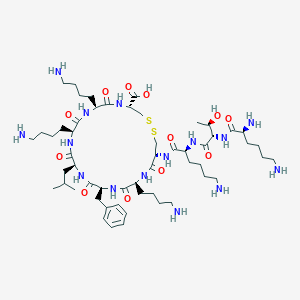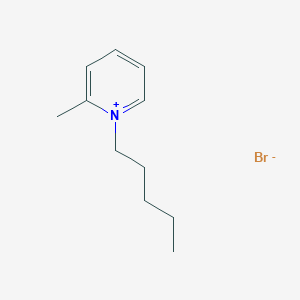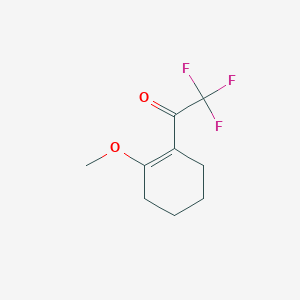
1-(Trifluoroacetyl)-2-methoxycyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoroacetyl)-2-methoxycyclohexene is a chemical compound that has been used in scientific research for various purposes. It is a cyclohexene derivative that has a trifluoroacetyl group attached to it. This compound is of interest to researchers due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoroacetyl)-2-methoxycyclohexene is not well understood. However, it is believed to interact with various cellular targets and affect their function. This may include interactions with enzymes, receptors, or other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Trifluoroacetyl)-2-methoxycyclohexene are not well characterized. However, it has been shown to have some potential for use in the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-tumor properties in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Trifluoroacetyl)-2-methoxycyclohexene in lab experiments is its unique chemical properties. It is a versatile compound that can be used as a starting material for the synthesis of other compounds with potential applications in various fields. However, one limitation of using this compound is its limited availability and high cost.
Direcciones Futuras
There are many potential future directions for research involving 1-(Trifluoroacetyl)-2-methoxycyclohexene. Some possible areas of interest include:
- Further exploration of its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer.
- Development of new synthetic routes for the production of this compound and related derivatives.
- Investigation of its interactions with various cellular targets and mechanisms of action.
- Exploration of its potential applications in materials science, such as in the development of new materials with unique properties.
In conclusion, 1-(Trifluoroacetyl)-2-methoxycyclohexene is a compound of interest to researchers due to its unique chemical properties and potential applications in various fields. While its mechanism of action and physiological effects are not well understood, it has shown promise in the treatment of various diseases and has potential for use in the development of new materials and compounds. Further research in this area is needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of 1-(Trifluoroacetyl)-2-methoxycyclohexene is typically achieved through a multi-step process involving the reaction of cyclohexanone with trifluoroacetic anhydride and methanol. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(Trifluoroacetyl)-2-methoxycyclohexene has been used in various scientific research applications. One of the primary uses of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of other compounds with potential applications in areas such as medicine and materials science.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxycyclohexen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDMBFWSWBXMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(CCCC1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569754 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-methoxycyclohex-1-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-methoxycyclohex-1-en-1-yl)ethan-1-one | |
CAS RN |
158432-45-2 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-methoxycyclohex-1-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

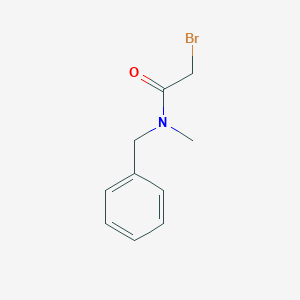


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)


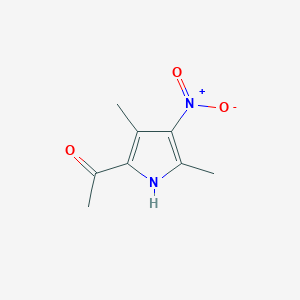
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
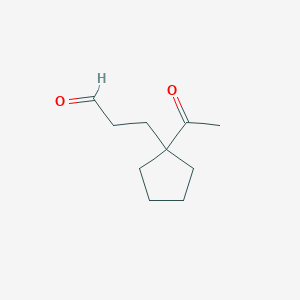
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

